Woodward's Reagent K

Catalog No.
S586230
CAS No.
4156-16-5
M.F
C11H12NO4S+
M. Wt
253.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Woodward's Reagent K

CAS Number

4156-16-5

Product Name

Woodward's Reagent K

IUPAC Name

3-(2-ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate

Molecular Formula

C11H12NO4S+

Molecular Weight

253.28 g/mol

InChI

InChI=1S/C11H11NO4S/c1-2-12-7-6-11(16-12)9-4-3-5-10(8-9)17(13,14)15/h3-8H,2H2,1H3

InChI Key

MWOOKDULMBMMPN-UHFFFAOYSA-N

SMILES

CC[N+]1=CC=C(O1)C2=CC(=CC=C2)S(=O)(=O)[O-]

Synonyms

N-ethyl-5-phenylisoxazolium-3'-sulfonate, reagent K, Woodward's, Woodward's reagent K

Canonical SMILES

CC[N+]1=CC=C(O1)C2=CC(=CC=C2)S(=O)(=O)[O-]
  • High efficiency and yields: Studies have shown that Woodward's Reagent K can achieve excellent reaction yields, particularly with hindered amino acids, which are more challenging to couple using other methods .
  • Mild reaction conditions: The coupling reaction using Woodward's Reagent K can be performed under relatively mild conditions, minimizing potential side reactions and preserving the integrity of sensitive amino acid side chains .
  • Water solubility: Unlike some other coupling reagents, Woodward's Reagent K is water-soluble, making it compatible with aqueous reaction media and facilitating easier workup and purification procedures .

Beyond its primary application in peptide synthesis, Woodward's Reagent K has also been explored in other areas of scientific research:

  • Chemical modification of enzymes: Studies have investigated the use of Woodward's Reagent K for the covalent attachment of enzymes to electrode surfaces, potentially enabling the development of biosensors and other bioanalytical tools .

Woodward's Reagent K, scientifically known as N-ethyl-5-phenylisoxazolium-3'-sulfonate, is a coupling reagent primarily utilized in peptide synthesis and biochemical assays. Its molecular formula is C₁₁H₁₁NO₄S, with a molecular weight of 253.27 g/mol. This compound is characterized by its ability to facilitate the formation of peptide bonds by activating carboxylic acids for nucleophilic attack by amines, thus enhancing the efficiency of peptide synthesis processes .

Woodward's Reagent K is particularly effective in the modification of carboxyl groups in various substrates. The reagent undergoes hydrolysis, which leads to the release of sulfonic acid and the formation of an isoxazolium intermediate. This intermediate can then react with nucleophiles, such as amines, resulting in the formation of stable amide bonds. The kinetics of these reactions can vary significantly depending on factors such as pH and temperature .

Reaction Mechanism

Woodward's Reagent K has been shown to interact with various biological molecules. Notably, it can inactivate enzymes such as L-threonine dehydrogenase in Escherichia coli, leading to significant changes in enzymatic activity and absorbance properties . This property suggests potential applications in studying enzyme mechanisms and metabolic pathways.

The synthesis of Woodward's Reagent K typically involves the reaction of N-ethyl-5-phenylisoxazole with sulfonating agents. The general synthetic route includes:

  • Formation of Isoxazole: Starting from appropriate phenyl and ethyl precursors.
  • Sulfonation: Introducing a sulfonate group to form the final product.

This method allows for the efficient production of Woodward's Reagent K in a laboratory setting .

Woodward's Reagent K is widely used in:

  • Peptide Synthesis: It serves as a coupling reagent that enhances the efficiency of forming peptide bonds.
  • Biochemical Assays: Used for modifying proteins and studying enzyme kinetics.
  • Chemical Biology: Employed in research involving nucleophilic reactions and protein modifications.

Studies have indicated that Woodward's Reagent K interacts specifically with carboxyl groups on proteins, facilitating their modification. The kinetics of these interactions reveal that it can rapidly modify target sites, making it a valuable tool in biochemical research . Furthermore, its ability to inactivate certain enzymes provides insights into enzyme structure-function relationships.

Several compounds share similar functionalities with Woodward's Reagent K, particularly in peptide synthesis and biochemical applications. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Oxyma PureC₁₁H₁₃N₃O₄Used for coupling reactions without racemization
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)C₁₃H₁₄F₆N₄OCommonly used for activating carboxylic acids
DIC (Diisopropylcarbodiimide)C₈H₁₈N₂A traditional coupling reagent with broader applications

Uniqueness

Woodward's Reagent K stands out due to its specific reactivity towards carboxyl groups and its ability to facilitate rapid modifications in biological systems, making it particularly useful in biochemical studies compared to other coupling reagents .

XLogP3

1.7

UNII

3BN309R76H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

4156-16-5

Wikipedia

N-ethyl-5-phenylisoxazolium-3'-sulfonate

Dates

Modify: 2023-08-15

Explore Compound Types